molecular formula C15H12O3 B14290780 Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- CAS No. 126266-77-1

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-

Cat. No.: B14290780
CAS No.: 126266-77-1
M. Wt: 240.25 g/mol
InChI Key: GMPAXGVXZYFWRF-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-: is an organic compound with the molecular formula C9H8O3. It is known for its unique structure, which includes a benzodioxole ring fused to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- typically involves the reaction of 1,3-benzodioxole with acetophenone under specific conditions. One common method includes the use of a base such as potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The process parameters, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in pharmacological research. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)ethanone
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Comparison: Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- stands out due to its unique combination of a benzodioxole ring and a phenyl group. This structure imparts distinct chemical and physical properties, making it more versatile for various applications compared to its similar counterparts .

Properties

CAS No.

126266-77-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-phenylethanone

InChI

InChI=1S/C15H12O3/c16-13(8-11-4-2-1-3-5-11)12-6-7-14-15(9-12)18-10-17-14/h1-7,9H,8,10H2

InChI Key

GMPAXGVXZYFWRF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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